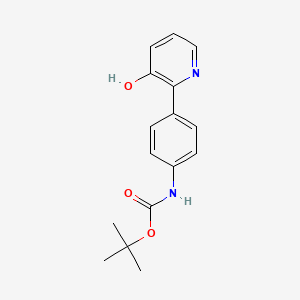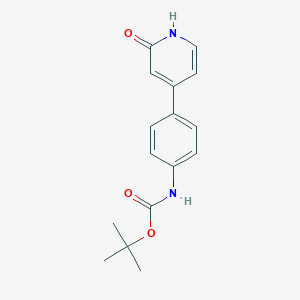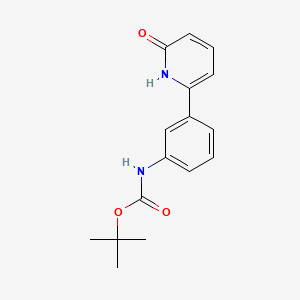![molecular formula C15H16N2O3S B6369059 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1262000-74-7](/img/structure/B6369059.png)
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine (2H5PPSP) is a compound that has recently gained attention due to its potential applications in scientific research. 2H5PPSP has a wide range of properties that make it an ideal candidate for use in a variety of experiments.
科学的研究の応用
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of 5-aryl-2-hydroxy-3-pyridin-4-one derivatives. It has also been used as a substrate in the synthesis of pyridinium salts. Additionally, it has been used in the synthesis of a variety of other compounds, including aryl pyridines and quinolines.
作用機序
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has a number of potential mechanisms of action. It is thought to act as a nucleophile in a variety of reactions, due to its electron-rich pyridine ring. Additionally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can act as a base, as it can accept protons from other molecules. Finally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can act as an acid, as it can donate protons to other molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are important in the regulation of inflammation and pain. Additionally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to inhibit the enzyme acetylcholinesterase, which is important in the regulation of the neurotransmitter acetylcholine. Finally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to be an inhibitor of the enzyme dihydrofolate reductase, which is important in the regulation of DNA synthesis.
実験室実験の利点と制限
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for use in a variety of experiments. Additionally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is relatively stable, making it suitable for use in long-term experiments. A limitation of 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is that it is relatively expensive, making it cost-prohibitive for some experiments.
将来の方向性
There are a number of potential future directions for the use of 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in scientific research. One potential application is in the development of new drugs for the treatment of a variety of diseases. Additionally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% could be used in the development of new catalysts for chemical reactions. Finally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% could be used in the development of new materials for use in a variety of applications.
合成法
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is synthesized by a multistep process. The first step involves the reaction of 2-hydroxy-5-chloro-4-methoxy-3-nitrophenylacetic acid with pyrrolidinylsulfonyl chloride in an aqueous solution of sodium carbonate. The reaction produces a 2-hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine hydrochloride salt. This salt is then reacted with sodium hydroxide in aqueous solution to produce the desired 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%.
特性
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-8-5-13(11-16-15)12-3-6-14(7-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBPLDOQTUBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683254 |
Source


|
| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-74-7 |
Source


|
| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)



![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)

![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)
![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)

![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)
